molecular formula C11H16N2 B15277871 (2-Methylprop-2-en-1-yl)[1-(pyridin-4-yl)ethyl]amine

(2-Methylprop-2-en-1-yl)[1-(pyridin-4-yl)ethyl]amine

Katalognummer: B15277871
Molekulargewicht: 176.26 g/mol
InChI-Schlüssel: CHVAJXUZMTVPMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Methylprop-2-en-1-yl)[1-(pyridin-4-yl)ethyl]amine is an organic compound with the molecular formula C11H16N2 This compound features a pyridine ring substituted with an ethylamine group and a methylprop-2-en-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylprop-2-en-1-yl)[1-(pyridin-4-yl)ethyl]amine typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method involves the alkylation of 4-pyridyl ethylamine with 2-methylprop-2-en-1-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Methylprop-2-en-1-yl)[1-(pyridin-4-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, amines, or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

(2-Methylprop-2-en-1-yl)[1-(pyridin-4-yl)ethyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Wirkmechanismus

The mechanism of action of (2-Methylprop-2-en-1-yl)[1-(pyridin-4-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2-Methylprop-2-en-1-yl)[1-(pyridin-2-yl)ethyl]amine
  • (2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine
  • 2-(4-Methylpiperazin-1-yl)ethan-1-amine

Uniqueness

(2-Methylprop-2-en-1-yl)[1-(pyridin-4-yl)ethyl]amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the substituents can affect the compound’s ability to interact with molecular targets, making it distinct from its isomers and analogs.

Eigenschaften

Molekularformel

C11H16N2

Molekulargewicht

176.26 g/mol

IUPAC-Name

2-methyl-N-(1-pyridin-4-ylethyl)prop-2-en-1-amine

InChI

InChI=1S/C11H16N2/c1-9(2)8-13-10(3)11-4-6-12-7-5-11/h4-7,10,13H,1,8H2,2-3H3

InChI-Schlüssel

CHVAJXUZMTVPMY-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=NC=C1)NCC(=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.